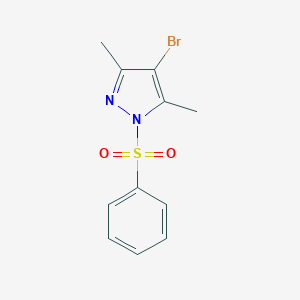

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole

説明

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C11H11BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

準備方法

The synthesis of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with benzenesulfonyl chloride and bromine. The reaction conditions often include the use of a base such as triethylamine to facilitate the sulfonylation and bromination processes. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput .

化学反応の分析

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications .

科学的研究の応用

Pharmacological Applications

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole exhibits significant biological activities, making it a valuable compound in drug development.

Antifungal Activity

Recent studies have indicated that pyrazole derivatives possess antifungal properties. For instance, compounds similar to this compound have been tested against Candida albicans, showing promising inhibitory effects. The mechanism involves disrupting fungal cell wall integrity and function .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Pyrazole derivatives are being explored for their anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Agricultural Applications

The compound's potential extends to agricultural chemistry, where pyrazole derivatives are investigated for their pesticidal properties. They have been found effective against various pests and pathogens, contributing to crop protection strategies.

Pesticidal Activity

Studies indicate that certain pyrazole derivatives demonstrate significant insecticidal and fungicidal activities. For example, they can inhibit the growth of fungal pathogens affecting crops, thereby improving yield and quality .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its derivatives are being explored for applications in organic electronics and photonic devices due to their tunable properties .

Data Table: Summary of Applications

| Application Area | Specific Activity | References |

|---|---|---|

| Pharmacology | Antifungal | , |

| Anti-inflammatory | ||

| Anticancer | , | |

| Agriculture | Pesticidal | , |

| Material Science | Synthesis of functional materials | , |

Case Study 1: Antifungal Efficacy

In a study published by PMC, researchers synthesized various pyrazole derivatives and tested them against Candida albicans. The results showed that specific modifications to the pyrazole structure enhanced antifungal activity significantly. The study highlighted the importance of substituents on the pyrazole ring in determining biological efficacy .

Case Study 2: Anti-inflammatory Mechanism

A research article explored the anti-inflammatory effects of pyrazole derivatives on human cell lines. The study demonstrated that these compounds could effectively reduce levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

作用機序

The mechanism of action of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and bromine groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

4-Bromopyrazole: This compound lacks the benzenesulfonyl group, making it less versatile in certain chemical reactions.

3,5-Dimethylpyrazole: This compound lacks both the bromine and benzenesulfonyl groups, resulting in different reactivity and applications.

1-Benzenesulfonylpyrazole:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility for various applications .

生物活性

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole (CAS Number: 130874-32-7) is a pyrazole derivative notable for its diverse biological activities and applications in medicinal chemistry. Its structure features a five-membered pyrazole ring substituted with a benzenesulfonyl group and a bromine atom, contributing to its reactivity and potential therapeutic effects.

The molecular formula of this compound is with a molecular weight of approximately 315.186 g/mol. The compound is characterized by its unique substituents, which influence its biological interactions and chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C11H11BrN2O2S |

| Molecular Weight | 315.186 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole |

| InChI Key | ZIUFRYBNFVJNFI-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and bromine groups facilitate binding through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Some studies have shown that derivatives of pyrazole compounds can inhibit AChE, which plays a crucial role in neurotransmission. This inhibition can be beneficial in treating conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) Inhibition : Similar to AChE, BChE inhibition by pyrazole derivatives has been explored for potential therapeutic applications.

2. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various bacterial strains, including Gram-positive bacteria. Studies report minimum inhibitory concentrations (MICs) indicating effectiveness against strains like Staphylococcus aureus and Enterococcus faecalis.

3. Anti-inflammatory Effects

- Pyrazole derivatives are often studied for their anti-inflammatory properties, which can be relevant in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:

- Study on Enzyme Inhibition :

- Antimicrobial Evaluation :

- Structure-Activity Relationship Studies :

特性

IUPAC Name |

1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-11(12)9(2)14(13-8)17(15,16)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUFRYBNFVJNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415873 | |

| Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130874-32-7 | |

| Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。